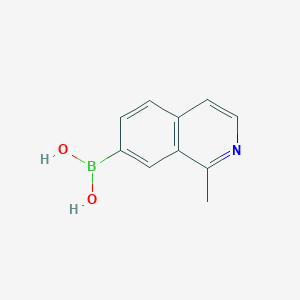

(1-Methylisoquinolin-7-yl)boronic acid

Description

Properties

Molecular Formula |

C10H10BNO2 |

|---|---|

Molecular Weight |

187.00 g/mol |

IUPAC Name |

(1-methylisoquinolin-7-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-6,13-14H,1H3 |

InChI Key |

RPRFRICNTHHUCA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylisoquinolin 7 Yl Boronic Acid and Its Synthetic Precursors

Direct Borylation Strategies for Isoquinolinyl Boronic Acids

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids. This approach avoids the need for pre-installed functional groups, thereby shortening synthetic sequences. Transition metal catalysis is central to these transformations, with iridium and palladium complexes being particularly prominent.

Transition Metal-Catalyzed C-H Borylation of Isoquinoline (B145761) Derivatives

Transition metal-catalyzed C-H borylation reactions provide a direct route to isoquinolinyl boronic acids by activating a C-H bond and converting it into a C-B bond. This transformation is typically achieved using a boron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a suitable metal catalyst and ligand. The regioselectivity of the borylation is a critical aspect and is influenced by steric and electronic factors of the substrate, as well as the nature of the catalyst and ligands employed. For the isoquinoline scaffold, C-H bonds at various positions can be targeted, and achieving selectivity for the 7-position often requires careful optimization of reaction conditions.

Iridium-Catalyzed Borylation Techniques

Iridium-catalyzed C-H borylation is a widely utilized method for the synthesis of aromatic organoboron compounds due to its high efficiency and broad functional group tolerance. nih.gov The active catalytic species is typically generated in situ from an iridium(I) precursor, such as [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂, and a bipyridine-based ligand. The regioselectivity in iridium-catalyzed borylation of heteroarenes is often governed by a combination of steric and electronic effects. nih.gov While isoquinoline itself can be challenging due to potential catalyst inhibition by the nitrogen lone pair, substitution at the C1 position can mitigate this issue and influence the regiochemical outcome. nih.govrsc.org For 1-methylisoquinoline (B155361), borylation is sterically directed away from the more hindered positions, with the C5 and C8 positions being potential sites for borylation. Achieving selectivity for the C7-position may require specific directing group strategies or the use of tailored ligand systems that can override the inherent reactivity patterns.

Table 1: Representative Conditions for Iridium-Catalyzed Borylation of Heterocycles

| Catalyst System | Boron Reagent | Solvent | Temperature (°C) | Typical Regioselectivity |

|---|---|---|---|---|

| [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Cyclooctane | 80-100 | Sterically most accessible C-H |

Note: This table represents general conditions and selectivity trends for heterocycle borylation. Specific outcomes for 1-methylisoquinoline would require experimental validation.

Palladium-Catalyzed Borylation Protocols

Palladium catalysis offers an alternative to iridium for C-H borylation, although it is more commonly employed in the borylation of aryl halides (Miyaura borylation). However, palladium-catalyzed C-H activation and borylation are also known. These reactions often require an oxidant and can proceed via different mechanistic pathways compared to iridium catalysis. The regioselectivity can be influenced by directing groups or the inherent electronic properties of the substrate. While less common for direct C-H borylation of isoquinolines compared to iridium, palladium catalysis remains a significant tool in the broader context of boronic acid synthesis.

Regioselective Borylation Approaches to Isoquinoline Systems

Achieving regioselectivity in the borylation of the isoquinoline ring system is a significant challenge. The electronic nature of the pyridine (B92270) and benzene (B151609) rings, along with the steric influence of substituents, dictates the preferred sites of C-H activation. For isoquinoline itself, iridium-catalyzed borylation often favors the C5 and C8 positions due to steric accessibility. To achieve borylation at the C7-position of 1-methylisoquinoline, several strategies can be envisioned:

Steric Control: The methyl group at C1 provides some steric hindrance around the nitrogen-containing ring, which may influence the regioselectivity on the benzenoid ring.

Ligand Effects: The development of specialized ligands can alter the regioselectivity of the metal-catalyzed borylation. Ligands can introduce steric bulk or electronic biases that favor C-H activation at a specific position.

Directing Groups: The temporary installation of a directing group on the isoquinoline nucleus can guide the metal catalyst to a specific C-H bond. Subsequent removal of the directing group would yield the desired regioselectively borylated product.

Indirect Synthetic Routes via Halogen-Metal Exchange and Subsequent Trapping with Boron Electrophiles

Indirect methods for the synthesis of (1-Methylisoquinolin-7-yl)boronic acid rely on the presence of a functional group, typically a halogen, at the 7-position of the 1-methylisoquinoline core. This halogen atom is then converted into the boronic acid moiety.

Preparation from Halogenated 1-Methylisoquinolines

This synthetic route involves a two-step process starting from a 7-halo-1-methylisoquinoline (where the halogen can be bromine or iodine). The first step is a halogen-metal exchange reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, to generate a highly reactive 7-lithio-1-methylisoquinoline intermediate. This intermediate is then trapped with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the final this compound.

An alternative and often more convenient method is the Miyaura borylation, which is a palladium-catalyzed cross-coupling reaction. beilstein-journals.org In this protocol, a 7-halo-1-methylisoquinoline is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts and ligands can be employed, with Pd(dppf)Cl₂ being a common choice. This method generally offers higher functional group tolerance compared to the halogen-metal exchange route.

Table 2: Typical Conditions for Miyaura Borylation of Heteroaryl Halides

| Palladium Catalyst | Ligand | Base | Boron Reagent | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | KOAc | B₂pin₂ | 1,4-Dioxane | 80-110 |

| PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | DMSO | 80-100 |

Note: This table illustrates common conditions for the Miyaura borylation of heteroaryl halides, which are applicable to the synthesis of this compound from a corresponding 7-halo-1-methylisoquinoline.

Miyaura Borylation of Halogenated Isoquinolines

The Miyaura borylation is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides or triflates and a diboron reagent. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method is particularly effective for creating aryl- and heteroarylboronic esters, including derivatives of isoquinoline. The reaction typically employs a palladium catalyst, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). wikipedia.orgalfa-chemistry.com

The synthesis of this compound pinacol (B44631) ester, a direct precursor to the target boronic acid, would start from a 7-halo-1-methylisoquinoline, such as 7-bromo-1-methylisoquinoline (B1373894). The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired boronate ester and regenerate the catalyst. alfa-chemistry.com

Key components and typical conditions for the Miyaura borylation of a heteroaryl halide like 7-bromo-1-methylisoquinoline are summarized in the table below.

Table 1: Typical Reaction Components for Miyaura Borylation

| Component | Example(s) | Role in Reaction |

| Aryl Halide | 7-Bromo-1-methylisoquinoline | Substrate providing the heteroaromatic core. |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate ester group. organic-chemistry.org |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. alfa-chemistry.com |

| Ligand | dppf, SPhos, XPhos, PPh₃ | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Potassium Acetate (KOAc), K₃PO₄ | Activates the diboron reagent and facilitates the transmetalation step. organic-chemistry.org |

| Solvent | Dioxane, Toluene, DMSO, DMF | Provides the medium for the reaction. |

Preparation of Boronic Acid Derivatives as Synthetic Surrogates

Boronic acids can be unstable and prone to decomposition, particularly protodeboronation or formation of cyclic anhydrides (boroxines). To circumvent these stability issues, they are often converted into more robust derivatives, such as boronate esters or organotrifluoroborate salts. These surrogates are generally more stable to storage, handling, and chromatography, and can be readily converted back to the free boronic acid when needed for subsequent reactions. orgsyn.orgnih.gov

Synthesis of Boronate Esters (e.g., Pinacol Boronates, MIDA Boronates)

Pinacol Boronates: As discussed previously, pinacol esters are frequently synthesized directly via Miyaura borylation of the corresponding halide. wikipedia.org Alternatively, if the free this compound is available, it can be esterified with pinacol. This is typically achieved by heating the boronic acid with pinacol in a suitable solvent with azeotropic removal of water to drive the reaction to completion.

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid surrogates. orgsyn.orgnih.gov They are crystalline, air-stable solids that are compatible with a wide range of reaction conditions and amenable to standard purification techniques like silica (B1680970) gel chromatography. orgsyn.org The MIDA ligand forms a tetracoordinate boron center, which protects the C-B bond from cleavage. nih.gov

This compound can be converted to its MIDA boronate by condensation with N-methyliminodiacetic acid (MIDA). This is often accomplished under dehydrating conditions, for example, by heating in a solvent like DMSO or by using a Dean-Stark apparatus. nih.gov A milder and more recent method involves the use of MIDA anhydride, which acts as both the ligand source and an in situ desiccant, avoiding the need for high temperatures. nih.gov The MIDA boronate can be easily deprotected back to the boronic acid under mild aqueous basic conditions when required for a subsequent coupling reaction. orgsyn.org

Table 2: Comparison of Boronic Acid Surrogates

| Derivative | Typical Synthesis Method | Key Advantages | Deprotection Conditions |

| Pinacol Boronate | Miyaura borylation from halide; Esterification of boronic acid. | Good stability, often synthesized directly. | Acidic or basic hydrolysis; Oxidative cleavage. |

| MIDA Boronate | Condensation of boronic acid with MIDA or MIDA anhydride. nih.gov | Exceptional stability (air, chromatography), crystalline solid. orgsyn.orgnih.gov | Mild aqueous base (e.g., NaOH, NaHCO₃). orgsyn.org |

Formation of Potassium Organotrifluoroborate Salts

Potassium organotrifluoroborate salts (R-BF₃K) are another important class of boronic acid derivatives, valued for their high stability, ease of handling, and distinct reactivity in cross-coupling reactions. organic-chemistry.orgnih.gov These salts are typically crystalline, free-flowing solids that are stable to air and moisture, making them ideal for long-term storage. nih.gov

The conversion of this compound to its corresponding potassium trifluoroborate salt is generally straightforward. The most common method involves treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.orgnih.gov The reaction is typically rapid and results in the precipitation of the trifluoroborate salt, which can then be isolated by filtration.

This transformation can also be performed starting from boronate esters. For instance, a pinacol boronate ester can be converted to the trifluoroborate salt by treatment with KHF₂, often with azeotropic removal of the pinacol byproduct to ensure high purity of the final product.

The general reaction is as follows: R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

The resulting potassium (1-methylisoquinolin-7-yl)trifluoroborate is a stable, solid reagent that can be used directly in various palladium-catalyzed cross-coupling reactions, often exhibiting unique reactivity compared to its boronic acid or boronate ester counterparts. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Methylisoquinolin 7 Yl Boronic Acid in Catalytic Transformations

Carbon-Carbon Bond Forming Reactions

(1-Methylisoquinolin-7-yl)boronic acid is a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Its utility stems from the presence of the boronic acid moiety, which can participate in transmetalation steps with various metal catalysts, and the isoquinoline (B145761) core, a structural motif found in many biologically active compounds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds, and this compound serves as a competent coupling partner in these transformations. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of biaryl and heteroaryl compounds under relatively mild conditions, tolerating a broad range of functional groups. The isoquinoline moiety makes this specific boronic acid a key building block for accessing complex molecules, including those with potential applications in medicinal chemistry.

While specific reaction examples detailing the coupling of this compound are not extensively documented in publicly available literature, the general principles of Suzuki-Miyaura reactions are well-established and directly applicable. The reactivity of heteroaryl boronic acids like this one can sometimes be complicated by side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Careful optimization of reaction conditions is therefore crucial to achieve high yields of the desired cross-coupled product.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is understood to proceed through a sequence of three fundamental steps centered on a palladium catalyst.

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, forming a palladium(II) intermediate, [Ar-Pd(II)-X]. The reactivity of the organic halide in this step generally follows the order I > OTf > Br > Cl.

Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. For this compound, this process requires activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic boronate species [(1-Methylisoquinolin-7-yl)B(OH)₃]⁻. This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex, [(1-Methylisoquinolin-7-yl)-Pd(II)-Ar]. This step regenerates the halide anion.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic fragments (the 1-methylisoquinolin-7-yl group and the aryl group from the organic halide) are coupled to form the new carbon-carbon bond of the final biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This well-established mechanistic framework provides a basis for understanding and optimizing the reaction conditions for couplings that utilize this compound.

The choice of the palladium catalyst and its associated ligands is critical for the success of Suzuki-Miyaura reactions involving this compound. The catalyst system influences reaction rates, yields, and the scope of compatible substrates.

Palladium Sources: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, which are typically reduced in situ to the active Pd(0) species. Preformed Pd(0) catalysts like Pd(PPh₃)₄ are also widely used. The selection of the palladium precursor can impact the activation phase of the catalytic cycle.

Ligand Scaffolds: Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. For challenging substrates, such as heteroaryl boronic acids or less reactive aryl chlorides, the use of specialized ligands is often necessary.

Phosphine Ligands: Triphenylphosphine (PPh₃) was one of the earliest and most common ligands used. However, for more demanding couplings, bulky and electron-rich alkylphosphine ligands (e.g., PCy₃, P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos) have demonstrated superior performance. These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher catalytic turnover.

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium. They have proven to be highly effective in Suzuki-Miyaura couplings, often providing high stability and activity, particularly for coupling sterically hindered substrates or unreactive aryl chlorides.

The interaction between the palladium center and the ligand scaffold is essential for maintaining a catalytically active species throughout the reaction, preventing catalyst decomposition, and achieving efficient C-C bond formation.

Table 1: Common Palladium Catalysts and Ligands in Suzuki-Miyaura Cross-Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl iodides, bromides |

| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type biarylphosphines (SPhos, XPhos) | Aryl chlorides, bromides, triflates; hindered substrates |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Wide range of aryl halides and boronic acids |

| PEPPSI-type catalysts | N-Heterocyclic Carbene (NHC) | Aryl chlorides, challenging couplings |

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for Suzuki-Miyaura type cross-coupling reactions. Nickel's lower cost and distinct reactivity profile make it an attractive option, particularly for industrial applications and for coupling substrates that are challenging for palladium catalysts.

While specific examples employing this compound in nickel-catalyzed couplings are not readily found in the literature, the general methodology is applicable. Nickel catalysts have been successfully used for the coupling of various heterocyclic substrates. For instance, isoquinoline has been coupled with pyridylboronic acid using a nickel catalyst, demonstrating the feasibility of using N-heterocyclic compounds in these reactions.

The mechanism of nickel-catalyzed Suzuki-Miyaura coupling is thought to be analogous to the palladium-catalyzed version, involving Ni(0)/Ni(II) catalytic cycles. However, the elementary steps of oxidative addition, transmetalation, and reductive elimination can have different kinetics and substrate dependencies compared to palladium. This can lead to different selectivities and efficiencies for certain substrate combinations. Commonly used nickel catalysts include air-stable precatalysts like NiCl₂(PCy₃)₂ and NiCl₂(dppp), which are reduced in situ to the active Ni(0) species.

Gold catalysis has emerged as a powerful tool in organic synthesis, though its application in cross-coupling reactions involving redox cycles is less common than that of palladium and nickel. The majority of gold-catalyzed transformations proceed through Lewis acid-type activation, maintaining a Au(I) or Au(III) oxidation state without a full redox cycle.

However, recent advancements have demonstrated that gold can catalyze C-C cross-coupling reactions, including those involving aryl boronic acids. These methods often require specific conditions or specialized ligands to facilitate the necessary Au(I)/Au(III) redox cycle, which involves steps of transmetalation, oxidative addition, and reductive elimination. For example, gold-catalyzed cross-coupling of aryl boronic acids with aryldiazonium salts has been achieved using catalysts like PPh₃AuCl, sometimes in conjunction with photosensitizers under visible light irradiation. Another study described the allylation of aryl boronic acids using a bimetallic gold catalyst.

Currently, there are no specific reports in the scientific literature detailing the use of this compound in gold-catalyzed cross-coupling reactions. The development of such methods remains an area for future investigation.

The choice of base and solvent is a critical parameter that significantly impacts the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions involving this compound.

Role of the Base: The primary role of the base is to activate the boronic acid for transmetalation. It reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which more readily transfers its organic group to the palladium center. The strength and nature of the base can influence the reaction rate and the stability of the substrates and catalyst.

Common Bases: A variety of bases are used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).

Selectivity: The choice of base can affect the selectivity of the reaction, especially in competitive scenarios. The amount of base used can favor the reactivity of one boronic acid over another based on their acidity (pKa). For substrates sensitive to strong bases, milder options like K₃PO₄ or K₂CO₃ are often preferred.

Role of the Solvent: The solvent system must solubilize the reactants and the catalyst, and it can influence the various steps of the catalytic cycle.

Common Solvents: Typical solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).

Aqueous/Biphasic Systems: Often, reactions are run in a mixture of an organic solvent and water. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. The use of aqueous systems is also considered environmentally benign. The ratio of the organic solvent to water can affect reaction rates by influencing the concentration of reagents and the efficiency of the transmetalation step.

The optimal combination of base and solvent depends on the specific substrates being coupled. For a heteroaromatic substrate like this compound, which may be prone to protodeboronation, careful selection is necessary to maximize the yield of the desired product while minimizing side reactions.

Table 2: Common Base and Solvent Combinations for Suzuki-Miyaura Reactions

| Base | Solvent(s) | Typical Use Case |

|---|---|---|

| K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | General purpose, good for a wide range of substrates |

| K₃PO₄ | Dioxane, Toluene | Milder conditions, often used for sensitive substrates and heteroaryl couplings |

| Cs₂CO₃ | Dioxane, THF | Highly effective, often used for difficult couplings or with aryl chlorides |

| NaOH, KOH | THF/Water, Methanol/Water | Strong bases, can accelerate reactions but may not be suitable for base-sensitive functional groups |

| KF | THF | Used for substrates with base-labile groups |

Other Transition Metal-Catalyzed Cross-Coupling Methodologies Utilizing Boronic Acids

While the Suzuki-Miyaura coupling is the most prominent reaction involving boronic acids, their reactivity extends to a host of other transition metal-catalyzed transformations. These methodologies enable the formation of diverse chemical bonds, including carbon-heteroatom and various types of carbon-carbon bonds.

The Chan-Lam cross-coupling, also known as the Chan-Evans-Lam coupling, is a powerful copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.org This reaction facilitates the coupling of an aryl boronic acid with N-H or O-H containing compounds, such as amines, amides, and alcohols, to yield the corresponding aryl amines and aryl ethers. wikipedia.orgorganic-chemistry.org A key advantage of this methodology is that it can often be conducted at room temperature and is open to the air. wikipedia.org

In the context of this compound, the Chan-Lam coupling provides a direct route to introduce the 1-methylisoquinolin-7-yl moiety onto a range of nitrogen- and oxygen-based nucleophiles. The reaction is typically catalyzed by a copper(II) source, such as copper(II) acetate, often in the presence of a base. organic-chemistry.org The proposed mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to furnish the final product and a copper(I) species. wikipedia.org

Table 1: Hypothetical Chan-Lam Coupling Reactions with this compound

| Coupling Partner | Product Class | Catalyst System (Typical) |

| Primary/Secondary Amine | N-Aryl Amine | Cu(OAc)₂ |

| Phenol/Alcohol | Aryl Ether | Cu(OAc)₂ |

| Amide/Imide | N-Aryl Amide/Imide | Cu(OAc)₂ |

The Stille reaction traditionally involves the palladium-catalyzed cross-coupling of organostannanes with organic halides. wikipedia.org The boronic acid analogue of the Stille reaction is the widely recognized Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the this compound and various sp²-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. nih.gov The versatility and functional group tolerance of the Suzuki reaction have made it a cornerstone of modern synthetic chemistry.

The conventional Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. beilstein-journals.orgsoton.ac.uk A less common but valuable analogue involves the use of an arylboronic acid as the coupling partner in place of the halide. This transformation allows for the direct alkynylation of the isoquinoline core. For this compound, this reaction would couple it with a terminal alkyne, providing a direct method to synthesize 7-alkynyl-1-methylisoquinoline derivatives. beilstein-journals.org These reactions can sometimes be performed under copper-free conditions. beilstein-journals.org

The Liebeskind-Srogl coupling is a mechanistically unique reaction that forms carbon-carbon bonds by coupling a thioester with a boronic acid. wikipedia.org This desulfitative process is typically catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a cofactor. wikipedia.orgresearchgate.net

This methodology offers a pathway to synthesize ketones. When this compound is subjected to Liebeskind-Srogl conditions with a thioester (R-C(O)SR'), the resulting product is a ketone, specifically 7-acyl-1-methylisoquinoline. This reaction proceeds under neutral conditions, which enhances its compatibility with sensitive functional groups. researchgate.net The scope of the reaction is broad, accommodating various thioesters and boronic acids. wikipedia.orgnih.gov

Table 2: Overview of Transition Metal-Catalyzed Coupling Analogues

| Reaction Name | Bond Formed | Coupling Partner for Boronic Acid | Product with this compound |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl/Vinyl Halide or Triflate | 7-Aryl/Vinyl-1-methylisoquinoline |

| Sonogashira Analogue | C(sp²)-C(sp) | Terminal Alkyne | 7-Alkynyl-1-methylisoquinoline |

| Liebeskind-Strogl | C(sp²)-C(acyl) | Thioester | 7-Acyl-1-methylisoquinoline |

Metal-Free Carbon-Carbon Bond Formation Strategies with Boronic Acids

Growing interest in sustainable chemistry has spurred the development of cross-coupling reactions that avoid the use of transition metals. nih.gov Boronic acids have been shown to participate in such transformations, highlighting their versatility beyond traditional metal-catalyzed processes. rsc.orgwhiterose.ac.uk

A novel metal-free strategy for carbon-carbon bond formation involves the coupling of boronic acids with highly reactive nitrile imine 1,3-dipoles. rsc.org Nitrile imines are typically generated in situ, for example, through the photolysis of a 2,5-disubstituted tetrazole. nih.govresearchgate.net

The proposed mechanism for this reaction is analogous to the Petasis-Mannich reaction. nih.gov It is believed that the nitrile imine intermediate reacts with the boronic acid to form a nucleophilic boronate complex. This is followed by the migration of the aryl group (the 1-methylisoquinolin-7-yl moiety) from the boron atom to the carbon atom of the nitrile imine, resulting in the formation of a new C-C bond and yielding a hydrazone derivative. nih.govrsc.orgwhiterose.ac.uk This photochemical approach represents a sustainable method for C-C bond formation, capitalizing on the unique reactivity of boronic acids in the absence of a metal catalyst. researchgate.net

Information regarding "this compound" is currently limited in publicly available scientific literature.

Extensive research has been conducted to gather specific data on the reactivity profiles and mechanistic investigations of This compound in the context of the requested catalytic transformations. However, there is a notable absence of detailed studies and experimental data for this specific compound within the specified areas of:

Iterative C-C Bond Formation Sequences: No specific examples or mechanistic studies were found detailing the use of this compound in sequential carbon-carbon bond-forming reactions.

Carbon-Heteroatom Bond Forming Reactions: Beyond its presumed utility in standard cross-coupling reactions for C-C bond formation, there is no available literature on its application in forming carbon-heteroatom (e.g., C-N, C-O, C-S) bonds.

Addition Reactions (Conjugate Additions, Electrophilic Allyl Shifts): There are no documented instances of this compound participating in conjugate addition reactions or electrophilic allyl shifts.

Transmetalation Processes: While the transmetalation step is fundamental to boronic acid chemistry, particularly in Suzuki-Miyaura coupling, specific mechanistic investigations or kinetic data for the transmetalation of this compound are not available.

Due to the lack of specific research findings for this compound in these advanced catalytic transformations, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline and content inclusions at this time. The general principles of boronic acid reactivity can be inferred, but this would not meet the strict requirement of focusing solely on the specified compound.

Further experimental research would be necessary to elucidate the reactivity and mechanistic pathways of this compound in these contexts.

Applications of 1 Methylisoquinolin 7 Yl Boronic Acid As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Molecular Architectures

The unique combination of a rigid, aromatic isoquinoline (B145761) scaffold and a reactive boronic acid functional group enables chemists to forge intricate molecular designs that would be challenging to assemble through other methods.

(1-Methylisoquinolin-7-yl)boronic acid is an exemplary substrate for the synthesis of larger, fused aromatic systems. Through Suzuki-Miyaura cross-coupling, it can be reacted with various aryl or heteroaryl halides and triflates to generate extended π-conjugated systems. nih.govstudfile.net For instance, coupling with a dihaloarene can lead to the formation of complex polycyclic structures where the isoquinoline ring is annulated or linked to other aromatic systems. This methodology provides a direct route to novel PAHs and polyheterocyclic compounds, which are of interest for their unique electronic and photophysical properties. The reaction is valued for its functional group tolerance and generally high yields. youtube.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

This table outlines a general reaction scheme demonstrating the use of this compound to form a biaryl linkage, a fundamental step in constructing more complex aromatic systems.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Aryl/Heteroaryl Halide (Ar-X) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent | 7-Aryl-1-methylisoquinoline |

The concept of modular synthesis, which involves the stepwise assembly of complex molecules from discrete, interchangeable building blocks, is significantly advanced by reagents like this compound. researchgate.net Its participation in cross-coupling reactions allows for the 1-methylisoquinoline (B155361) unit to be treated as a distinct module that can be strategically "clicked" into place. nih.gov This approach enables the systematic and efficient synthesis of libraries of related compounds, where the structure can be varied by simply changing the coupling partner. This strategy is invaluable in fields like medicinal chemistry, where the rapid generation of analogues is crucial for structure-activity relationship (SAR) studies. nih.gov The stability and ease of handling of boronic acids contribute to their suitability for such modular synthetic strategies. wiley-vch.de

Role in the Development of Synthetic Intermediates for Bioactive Compounds

The isoquinoline nucleus is a common structural motif found in a vast number of biologically active natural products and synthetic pharmaceuticals. researchgate.net Consequently, this compound is a key intermediate for the synthesis of compounds with potential therapeutic applications. nih.govresearchgate.net

This boronic acid derivative serves as a crucial precursor for introducing the 1-methylisoquinoline scaffold into potential drug candidates. A prominent example of a biologically active class of molecules containing this core are the naphthylisoquinoline alkaloids, such as Michellamine B, which has shown activity as an inhibitor of HIV viral replication in vitro. wikipedia.orgnih.gov The synthesis of Michellamine B and its analogues often involves a key cross-coupling step to form the bond between the isoquinoline and naphthalene (B1677914) ring systems. This compound is an ideal reagent for this transformation, providing a direct and efficient method to construct the core structure of these complex alkaloids. wikipedia.org

Table 2: Profile of a Target Bioactive Compound - Michellamine B

| Feature | Description |

| Compound Name | Michellamine B |

| Chemical Class | Naphthylisoquinoline Alkaloid |

| Core Structure | Dimeric, consisting of two linked naphthylisoquinoline units. |

| Reported Biological Activity | Inhibition of HIV-2 replication, inhibition of protein kinase C. wikipedia.org |

| Synthetic Relevance | The synthesis relies on forming a C-C bond between an isoquinoline moiety and a naphthalene system, a transformation well-suited for Suzuki-Miyaura coupling using an isoquinoline boronic acid precursor. |

Fluorescent molecular probes are essential tools for visualizing and studying biological processes within living cells. nih.gov The isoquinoline ring system is inherently fluorescent, making it an attractive fluorophore for the development of such probes. This compound can be used to covalently attach the fluorescent 1-methylisoquinoline tag to other molecules of biological interest, such as metabolites, enzyme inhibitors, or drug molecules. The resulting probes can be used to monitor the localization, concentration, and interactions of the target molecule in biological systems. Boronate-based probes are an emerging class of effective tools for detecting specific biological analytes. nih.gov

Contributions to Material Science Research

While primarily used in the synthesis of bioactive compounds, the structural and electronic properties of the 1-methylisoquinoline unit also make it a person of interest in material science. researchgate.net Heterocyclic aromatic compounds are widely explored for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound serves as a versatile building block for the synthesis of novel conjugated polymers and small molecules for these applications. The boronic acid functionality allows for its incorporation into larger π-conjugated systems through Suzuki polymerization or by reacting it with halogenated monomers. The resulting materials containing the 1-methylisoquinoline moiety may exhibit unique photophysical properties, such as specific emission wavelengths or charge-transport characteristics, making them candidates for advanced electronic materials.

Polymer Synthesis

There is currently no available research detailing the use of this compound in polymer synthesis. Theoretically, the boronic acid group could serve as a reactive site for polymerization reactions, most notably in Suzuki-Miyaura cross-coupling reactions. This would allow for its incorporation as a monomer into conjugated polymer chains. The 1-methylisoquinoline unit would then be a recurring moiety in the polymer backbone, potentially influencing the polymer's electronic and photophysical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-monomer Requirement | Potential Polymer Type |

| Suzuki-Miyaura Polycondensation | A dihaloaromatic or dihaloheteroaromatic compound | Conjugated polymer |

This table is speculative and based on the known reactivity of boronic acids.

Development of Functional Materials

Similarly, there is no specific information on functional materials developed using this compound. Based on the properties of isoquinoline-containing compounds, polymers incorporating this unit could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The nitrogen atom in the isoquinoline ring could also allow for the material to act as a sensor for specific analytes through coordination or changes in its electronic environment.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Potential Application Area | Underlying Principle |

| Organic Electronics | The extended π-system of the isoquinoline unit could contribute to charge transport properties. |

| Chemical Sensing | The lone pair of electrons on the nitrogen atom of the isoquinoline ring could interact with analytes, leading to a detectable signal. |

| Luminescent Materials | Isoquinoline derivatives are known to exhibit fluorescence, which could be harnessed in the design of emissive materials. |

This table is speculative and based on the general properties of isoquinoline derivatives.

Spectroscopic Characterization and Structural Elucidation of 1 Methylisoquinolin 7 Yl Boronic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹B NMR, is fundamental for determining the connectivity of atoms and the three-dimensional structure of boron-containing compounds. Typically, ¹H NMR would provide information on the chemical environment of hydrogen atoms, allowing for the assignment of protons on the isoquinoline (B145761) ring and the methyl group. ¹³C NMR would complement this by identifying the carbon skeleton. For boronic acids, ¹¹B NMR is particularly diagnostic, as the chemical shift indicates the coordination state of the boron atom (trigonal planar for the free acid or tetrahedral for boronate esters or adducts). At present, no specific NMR data tables for (1-Methylisoquinolin-7-yl)boronic acid are available in the referenced literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio. Furthermore, analysis of the fragmentation patterns can offer valuable insights into the molecule's structure and bond strengths. For this compound, HRMS would confirm its molecular formula, C₁₀H₁₀BNO₂. However, detailed fragmentation data and corresponding tables that would illuminate the compound's stability and decomposition pathways under ionization are not documented.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic bands for the O-H stretching of the boronic acid group, B-O stretching, and various vibrations associated with the aromatic isoquinoline core and the C-H bonds of the methyl group. A comparative table of observed and theoretical vibrational frequencies is a standard component of such an analysis, but no such data has been reported.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. An X-ray crystal structure of this compound would reveal the planarity of the isoquinoline system, the geometry around the boron atom, and how the molecules pack in a crystal lattice. A table of crystallographic data, including unit cell dimensions, space group, and key bond lengths and angles, would be generated from such a study. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Spectroscopic Techniques for Mechanistic Interrogation in Reaction Monitoring

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions and elucidating reaction mechanisms. Techniques such as in-situ NMR or IR spectroscopy could be employed to study the formation of this compound or its participation in subsequent reactions, such as Suzuki-Miyaura cross-coupling. This would involve tracking the disappearance of reactant signals and the appearance of product signals over time. Currently, there are no published studies that utilize spectroscopic techniques to investigate the reaction kinetics or mechanisms involving this specific compound.

Despite extensive research, no specific computational or theoretical studies focusing exclusively on This compound could be located in the publicly available scientific literature. As a result, the generation of a detailed article adhering to the requested outline is not possible at this time.

The provided outline requires in-depth, scientifically accurate information for the following sections, none of which is available for this specific compound:

Computational and Theoretical Investigations of 1 Methylisoquinolin 7 Yl Boronic Acid Reactivity

Prediction of Spectroscopic Properties and Energetics:This would involve theoretical calculations predicting spectroscopic signatures (like NMR or IR spectra) and thermodynamic properties, which have not been published for this compound.

General computational methodologies for boronic acids and isoquinoline (B145761) derivatives exist, but the strict requirement to focus solely on "(1-Methylisoquinolin-7-yl)boronic acid" prevents the use of such generalized information. Without dedicated research on this particular molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids like (1-Methylisoquinolin-7-yl)boronic acid are key players. ntu.edu.sg Future research is intensely focused on developing next-generation catalytic systems that offer superior performance. For the coupling of complex heteroaryl boronic acids, overcoming challenges such as catalyst deactivation and achieving high turnover numbers (TONs) and turnover frequencies (TOFs) is paramount. organic-chemistry.org

One promising avenue is the design of advanced palladium-phosphine ligand complexes. For instance, air-stable palladium catalysts have shown remarkable efficiency in the coupling of heteroaryl chlorides, which are often challenging substrates. organic-chemistry.org The application of such catalysts to the reactions of this compound could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scope.

Furthermore, the exploration of catalysts based on metals other than palladium, such as nickel or copper, is gaining traction. These earth-abundant metals offer the potential for more cost-effective and sustainable catalytic processes. The development of ligand-supported nickel catalysts, for example, could provide alternative and complementary reactivity for the cross-coupling reactions of this compound.

Table 1: Comparison of Hypothetical Catalytic Systems for the Suzuki-Miyaura Coupling of this compound

| Catalyst System | Ligand | Catalyst Loading (mol%) | Reaction Conditions | Hypothetical Yield (%) | Key Advantages |

| Pd(OAc)₂/SPhos | SPhos | 1.0 | 1,4-Dioxane, K₃PO₄, 80 °C | 85 | Broad substrate scope, good for complex heteroaryls. |

| NiCl₂(dppp) | dppp | 2.0 | t-Amyl alcohol, K₂CO₃, 100 °C | 78 | Cost-effective, alternative reactivity profile. |

| POPd | Buchwald Ligand | 0.5 | THF/H₂O, Cs₂CO₃, 60 °C | 92 | High efficiency, low catalyst loading, mild conditions. nih.gov |

| Custom Ligand-Pd | Novel Phosphine | 0.1 | Green Solvent, RT | >95 | High selectivity, sustainability, room temperature reaction. |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends in catalysis research.

Integration into Automated and Flow Chemistry Platforms

The synthesis and application of boronic acids are increasingly benefiting from the integration of automated and flow chemistry technologies. These platforms offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization. rsc.org

Flow chemistry, in particular, is well-suited for the synthesis of boronic acids, which can involve organolithium intermediates that are challenging to handle in traditional batch processes. organic-chemistry.orgnih.gov A continuous flow setup can enable the rapid and scalable synthesis of this compound with improved safety and reproducibility. organic-chemistry.orgnih.gov

Furthermore, automated systems are being developed to optimize complex reactions like the Suzuki-Miyaura coupling. nih.gov By systematically varying parameters such as catalyst, ligand, solvent, and temperature, these systems can rapidly identify the optimal conditions for the reaction of this compound with various coupling partners. This not only accelerates research but also facilitates the efficient production of libraries of novel compounds for applications in drug discovery and materials science. rsc.org

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Seconds to minutes organic-chemistry.org |

| Temperature Control | Moderate | Precise and rapid organic-chemistry.org |

| Safety | Handling of hazardous reagents at scale | Improved safety with small reaction volumes |

| Scalability | Challenging | Readily scalable by extending run time organic-chemistry.org |

| Reproducibility | Variable | High |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its established role in cross-coupling reactions, researchers are actively exploring novel reactivity modes for aryl boronic acids. These emerging transformations have the potential to significantly broaden the synthetic utility of this compound.

One exciting area is the use of boronic acids in photoredox catalysis. nih.gov Through the formation of a redox-active complex, it is possible to generate carbon-centered radicals from boronic acids under mild, visible-light-mediated conditions. nih.gov This opens up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures that would be difficult to access through traditional methods. The application of this technology to this compound could enable novel C-H functionalization and addition reactions.

Another innovative approach is the diverted telomerization reaction, where aryl boronic acids can interrupt the typical reaction pathway to create aryl-substituted dienes. acs.org This multibond-forming reaction offers a straightforward method for synthesizing complex, long-chain carbon structures. The participation of this compound in such reactions could lead to the rapid assembly of novel isoquinoline-containing molecules.

Furthermore, the development of boronic acid catalysis, where the boronic acid itself acts as a catalyst, is a growing field. researchgate.netresearchgate.net Arylboronic acids have been shown to catalyze a variety of reactions, including the activation of hydroxy groups. researchgate.netresearchgate.net Exploring the catalytic activity of this compound could unveil new and efficient synthetic methodologies.

Sustainable and Green Chemistry Aspects in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. nih.gov For boronic acids, this translates to the development of more environmentally friendly methods for their synthesis and use.

Future research will likely focus on minimizing waste and utilizing less hazardous reagents in the synthesis of this compound. This includes the exploration of catalytic C-H borylation reactions that avoid the need for pre-functionalized starting materials, thereby improving atom economy. researchgate.net

In terms of applications, the use of greener solvents, such as water or bio-derived solvents, in reactions involving boronic acids is a key area of investigation. ntu.edu.sg Additionally, the development of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, aligns well with the goals of green chemistry by reducing the number of synthetic steps and purification requirements. nih.gov The design of such reactions incorporating this compound could lead to highly efficient and sustainable synthetic pathways.

Moreover, the inherent properties of boronic acids, which often degrade to non-toxic boric acid, contribute to their favorable environmental profile. mdpi.comnih.gov This "green" aspect enhances their appeal for applications in medicinal chemistry and materials science.

Table 3: Green Chemistry Metrics for Boronic Acid Synthesis

| Green Chemistry Principle | Traditional Synthesis | Future Direction |

| Atom Economy | Often requires pre-functionalized substrates | Direct C-H borylation to maximize atom economy |

| Waste Prevention | Stoichiometric byproducts | Catalytic methods with minimal waste |

| Safer Solvents | Use of volatile organic compounds | Transition to aqueous media or green solvents |

| Energy Efficiency | High-temperature reactions | Development of room temperature catalytic systems |

The future of this compound is bright, with numerous avenues for research and development. Advances in catalysis, the adoption of automated and flow chemistry platforms, the discovery of novel reactivity modes, and a growing emphasis on sustainable practices will collectively expand the synthetic toolbox available to chemists. As these research frontiers are explored, this compound is set to become an even more valuable building block for the creation of innovative molecules with diverse applications.

Q & A

Q. What are the synthetic strategies for (1-Methylisoquinolin-7-yl)boronic acid?

The synthesis typically involves functionalizing the isoquinoline scaffold at the 7-position with a boronic acid group. A common approach is Miyaura borylation, where a halogenated precursor (e.g., 7-bromo-1-methylisoquinoline) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Post-synthetic purification often employs recrystallization or chromatography to isolate the boronic acid. Structural analogs like 3-Methoxyisoquinolin-7-ylboronic acid are synthesized similarly, with modifications to protect reactive sites during functionalization .

Q. How does the structure of this compound influence its reactivity?

The isoquinoline core provides π-conjugation and electron-withdrawing properties, enhancing the boronic acid’s Lewis acidity. The 1-methyl group sterically shields the boron center, potentially modulating binding kinetics with diols. Comparative studies of isoquinolinylboronic acids (e.g., 4-, 5-, and 8-substituted derivatives) show that substitution patterns affect both thermodynamic binding constants () and reaction rates () with sugars like fructose and glucose .

Q. What analytical methods are suitable for characterizing this compound?

- B NMR and H NMR : Used to confirm boronic acid formation and monitor pH-dependent shifts in boron speciation (e.g., trigonal vs. tetrahedral geometry) .

- LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acid derivatives) in drug substances, with detection limits <1 ppm using Multiple Reaction Monitoring (MRM) .

- MALDI-MS : Requires derivatization (e.g., pinacol esterification) to prevent boroxine formation, enabling peptide boronic acid sequencing .

Advanced Research Questions

Q. How can binding kinetics between this compound and diols be experimentally determined?

The stopped-flow fluorescence method is ideal for rapid kinetic measurements. For example, binding with D-fructose occurs within seconds, with values following the order: fructose > tagatose > mannose > glucose. This aligns with thermodynamic affinities, suggesting is rate-limiting. Buffer pH (physiological range) and temperature must be controlled to mimic in vivo conditions .

Q. What experimental designs are used to study its anticancer potential?

- Tubulin polymerization assays : Measure inhibition of microtubule assembly (IC values) compared to reference compounds like combretastatin A-4.

- Cellular apoptosis assays : Flow cytometry (e.g., Annexin V/PI staining) evaluates apoptotic induction in cancer cell lines (e.g., Jurkat, glioblastoma).

- COMPARE analysis : Compares growth inhibition profiles across 39+ cancer cell lines to identify unique mechanisms vs. known chemotherapeutics .

Q. How can non-specific interactions be minimized in glycoprotein sensing applications?

Immobilized this compound surfaces (e.g., on carboxymethyl dextran-coated substrates) require optimization of:

Q. What challenges arise in MALDI-MS analysis, and how are they addressed?

Boronic acids undergo dehydration/trimerization, complicating mass spectral interpretation. Solutions include:

Q. How does photoswitching affect boronic acid-diol equilibria in material science?

Azobenzene-boronic acid conjugates enable light-controlled binding. E→Z isomerization with red light (e.g., 600 nm) enhances diol binding affinity by >20-fold, enabling dynamic hydrogels with tunable stiffness. Computational modeling (DFT) predicts stabilization of the Z-isomer’s boronic ester form, guiding material design .

Methodological Considerations

- Thermodynamic vs. kinetic profiling : Distinguish (equilibrium) from / (real-time sensing) using fluorescence quenching or SPR .

- Impurity control : LC-MS/MS with MRM ensures compliance with ICH guidelines (e.g., genotoxic impurity limits) .

- Computational modeling : Molecular docking or QSAR predicts binding modes with biological targets (e.g., proteasomes, glycoproteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.